Isochroman-4-amine hydrochloride Isochroman-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1159599-95-7
VCID: VC4037825
InChI: InChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
SMILES: C1C(C2=CC=CC=C2CO1)N.Cl
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol

Isochroman-4-amine hydrochloride

CAS No.: 1159599-95-7

Cat. No.: VC4037825

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65 g/mol

* For research use only. Not for human or veterinary use.

Isochroman-4-amine hydrochloride - 1159599-95-7

Specification

CAS No. 1159599-95-7
Molecular Formula C9H12ClNO
Molecular Weight 185.65 g/mol
IUPAC Name 3,4-dihydro-1H-isochromen-4-amine;hydrochloride
Standard InChI InChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
Standard InChI Key RLECIOZWNPNKKL-UHFFFAOYSA-N
SMILES C1C(C2=CC=CC=C2CO1)N.Cl
Canonical SMILES C1C(C2=CC=CC=C2CO1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Isochroman-4-amine hydrochloride belongs to the isochroman family, with the molecular formula C₉H₁₁NO·HCl and a molecular weight of 185.65 g/mol. The compound’s fused bicyclic framework consists of a benzene ring (aromatic system) and a partially saturated tetrahydropyran ring, with the amine group (-NH₂) positioned at the 4th carbon of the tetrahydropyran moiety. Key physicochemical properties include:

  • Boiling Point: 269°C

  • Density: 1.106 g/cm³

  • pKa: 9.07 (predicted for the amine group) .

  • Solubility: Highly soluble in polar solvents like water and ethanol due to its hydrochloride salt form.

The stereochemistry of the amine group can influence biological activity, though most studies focus on the racemic mixture. Enantiomerically pure forms, such as (R)- and (S)-7-chloroisochroman-4-amine hydrochloride, have been synthesized for targeted pharmacological studies.

Synthesis Methods

Laboratory-Scale Synthesis

The primary synthetic route involves the reduction of isochroman-4-one using strong reducing agents:

  • Reduction with LiAlH₄/NaBH₄: Isochroman-4-one undergoes reduction in an inert atmosphere (N₂/Ar) to yield isochroman-4-amine, which is subsequently treated with HCl to form the hydrochloride salt .

    Isochroman-4-oneLiAlH4Isochroman-4-amineHClIsochroman-4-amine hydrochloride\text{Isochroman-4-one} \xrightarrow{\text{LiAlH}_4} \text{Isochroman-4-amine} \xrightarrow{\text{HCl}} \text{Isochroman-4-amine hydrochloride}
  • Hydroboration-Oxidation: An alternative method employs hydroboration-oxidation of isochromene derivatives, followed by acetylation and enzymatic resolution to isolate enantiomers .

Industrial Production

Catalytic hydrogenation using Pd/Pt catalysts under high-pressure conditions (10–15 atm) is preferred for scalability. This method achieves yields exceeding 80% and minimizes byproduct formation .

Pharmacological Properties

Neuropharmacological Activity

Isochroman-4-amine derivatives exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ = 21.1 ± 0.8 nM), a mechanism critical for Alzheimer’s disease treatment. Molecular docking studies suggest that the amine group interacts with the catalytic anionic site (CAS) of AChE, enhancing cholinergic signaling .

Antimicrobial and Anticancer Effects

  • Antimicrobial Activity: Derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤4 µg/mL.

  • Anticancer Potential: Preliminary studies indicate apoptosis induction in breast cancer cell lines (MCF-7) via ROS-mediated pathways .

Vasodilatory and Neuroprotective Effects

The compound’s ability to antagonize α1-adrenergic receptors and mitigate oxidative stress in neuronal cells highlights its potential in treating hypertension and neurodegenerative disorders like Alzheimer’s .

Applications in Scientific Research

Organic Synthesis

Isochroman-4-amine serves as a building block for:

  • Heterocyclic Compounds: Used in synthesizing pyranonaphthoquinones and spirocyclic derivatives .

  • Chiral Intermediates: Enantioselective synthesis of isochromanols enables stereochemical studies in drug design .

Industrial Applications

  • Pharmaceutical Intermediates: Key precursor for antihypertensive and neuroprotective agents .

  • Agrochemicals: Utilized in developing fungicides due to its aromatic stability.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
Isochroman-4-oneC₉H₈O₂Ketone derivative; lacks amine groupPrecursor for reduction reactions
7-Chloroisochroman-4-amine HClC₉H₁₁Cl₂NOChlorine substitution at C7Enhanced antimicrobial activity
TetrahydroisochromanC₉H₁₂OFully saturated ringReduced reactivity

The amine group at C4 distinguishes isochroman-4-amine hydrochloride, enabling hydrogen bonding with biological targets and enhancing solubility .

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